![molecular formula C16H20N2O4 B578214 Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1363382-32-4](/img/structure/B578214.png)
Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate (BODU-9-C) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. BODU-9-C is a cyclic carbon-based compound that can be used as a metabolite in enzymatic reactions, as a drug in drug delivery systems, and as a chiral building block for the synthesis of other compounds. This compound has several unique properties that make it an attractive candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Benzene Polycarboxylic Acid as a Marker
Benzene polycarboxylic acid (BPCA) is used as a marker for qualitative and quantitative analysis of pyrogenic black carbons in soils and aquatic systems. The study suggests that BPCA markers may not be solely indicative of black carbon but more generally of condensed organic matter, raising concerns about the proper application of BPCAs as a marker for such carbons (Chang et al., 2018).
Oxcarbazepine in Bipolar Disorder
Oxcarbazepine (OXC) , a keto-congener of carbamazepine, is used for treating bipolar disorder, highlighting the relevance of certain chemical compounds in the treatment of psychiatric conditions. However, the paper emphasizes the need for more robust studies to establish its efficacy (Mazza et al., 2007).
NBOMe: Potent Hallucinogens
The study on NBOMe compounds, which are marked online as "research chemicals," provides insights into the pharmacology, analytical methods, toxicities, and fatalities related to this class of substances. It underlines the potential health concerns and the need for comprehensive research and awareness in the forensic community (Kyriakou et al., 2015).
Biological Potential of Benzoxazole Derivatives
The paper provides an updated review on the biological potential of benzoxazole derivatives, indicating their significant pharmacological activities and potential against numerous diseases. It emphasizes the importance of further in vivo and clinical studies on the potential derivatives of benzoxazole for effectiveness and safety (Kamal, Javed, & Arun, 2020).
Eigenschaften
IUPAC Name |
benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-17-16(8-11-21-14)6-9-18(10-7-16)15(20)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRNYHWVIRVTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


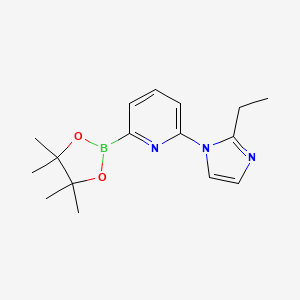

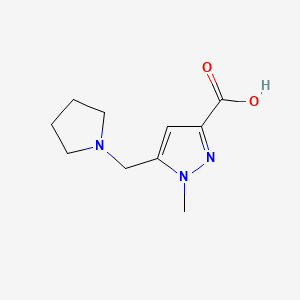

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
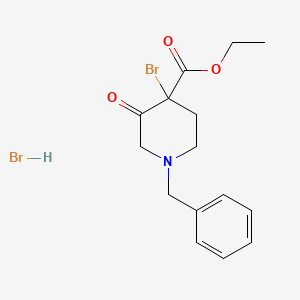


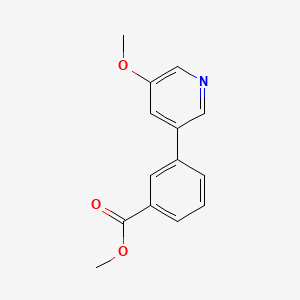
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)

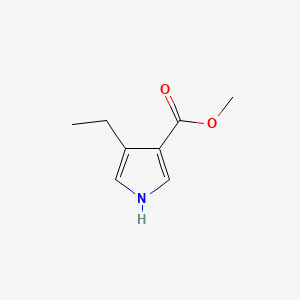
![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)